REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[H-].[Na+].Cl[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:13]=1[N+:20]([O-:22])=[O:21]>CN(C=O)C.[F-].[Cs+]>[CH2:7]([O:6][C:4](=[O:5])[CH:3]([C:1]#[N:2])[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:13]=1[N+:20]([O-:22])=[O:21])[CH3:8] |f:1.2,5.6|
|
Name
|
|
Quantity
|
2.56 mL
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
959 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
61 mg
|
Type
|
catalyst
|
Smiles
|
[F-].[Cs+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight at 70° C
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
was quenched by the addition of 5 mL of water
|
Type
|
ADDITION
|
Details
|
Aqueous 1N HCl (5 mL) was added
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on a Biotage (Biotage Inc.) 50 g silica column
|
Type
|
WASH
|
Details
|
eluting with 0-40% EtOAc in heptane over 40 minutes
|
Duration
|
40 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C1=C(C=C(C=C1)OC)[N+](=O)[O-])C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |